Tetramethylammonium hydroxide

Semiconductor Fabrication MEMS Micromachining Wet Etching

CMOS/MEMS fabrication requires metal-ion-free etchants to prevent gate oxide contamination. TMAH (CAS 75-59-2) is a strong organic base with zero alkali metals, ensuring CMOS compatibility. • 4000:1 Si:SiO₂ selectivity protects thin oxide masks during bulk silicon etching. • Templates small-pore zeolites (Omega, ZSM-5); decomposes cleanly at 130-140°C. • Electronic-grade (≤1 ppb metals) for sub-10 nm photoresist development. Supplied as 25% aq. solution; bulk and custom concentrations available. UN1835 Class 8 corrosive.

Molecular Formula C4H13NO
Molecular Weight 91.15 g/mol
CAS No. 75-59-2
Cat. No. B147489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetramethylammonium hydroxide
CAS75-59-2
Synonymstetraamethylammonium acetate
tetramethylammonium
tetramethylammonium bromide
tetramethylammonium chloride
tetramethylammonium fluoride
tetramethylammonium hydrogen dichloride
tetramethylammonium hydroxide
tetramethylammonium hydroxide pentahydrate
tetramethylammonium iodide
tetramethylammonium nitrate
tetramethylammonium perchlorate
tetramethylammonium sulfate (2:1)
tetramethylammonium tribromide
tetramethylammonium triiodide
trimethylaminomethane
Molecular FormulaC4H13NO
Molecular Weight91.15 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C.[OH-]
InChIInChI=1S/C4H12N.H2O/c1-5(2,3)4;/h1-4H3;1H2/q+1;/p-1
InChIKeyWGTYBPLFGIVFAS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 1.0X10+6 mg/L at 25 °C /miscible/ (est)

Structure & Identifiers


Interactive Chemical Structure Model





TMAH Properties and Industrial Applications


Tetramethylammonium hydroxide (TMAH; CAS 75-59-2) is a quaternary ammonium hydroxide that serves as a strong organic base [1]. Structurally, it comprises a central nitrogen atom bonded to four methyl groups and a hydroxide anion, conferring high water solubility and thermal decomposition at 130–140°C into volatile trimethylamine, dimethyl ether, methanol, and water [2]. Its primary industrial value lies in two domains: as a metal-ion-free anisotropic etchant for silicon in microelectromechanical systems (MEMS) and semiconductor fabrication [3], and as a structure-directing agent (SDA) for synthesizing specific zeolite frameworks [4].

TMAH: Why Generic Substitution Is Not Advisable


Despite sharing the quaternary ammonium hydroxide scaffold, TMAH exhibits distinct physicochemical and application-specific properties that preclude simple substitution with higher alkyl-chain analogs such as tetraethylammonium hydroxide (TEAH) or tetrabutylammonium hydroxide (TBAH). The methyl substituents confer a unique combination of high water solubility, low organic-phase partitioning, and a compact cation size that directly dictates performance in anisotropic silicon etching (where TEAH yields different etch rates and selectivities) and zeolite templating (where TMAH directs toward specific framework topologies unattainable with bulkier cations) [1]. Furthermore, TMAH's aquatic toxicity profile differs significantly from longer-chain quaternary ammonium compounds, with implications for environmental, health, and safety (EHS) compliance in large-scale manufacturing [2]. These quantifiable differences mandate a targeted procurement strategy based on application-specific performance metrics rather than generic class membership.

TMAH Comparative Evidence


Silicon-to-Oxide Etch Selectivity vs. KOH

In bulk silicon micromachining, TMAH demonstrates an 8-fold higher etch selectivity for silicon over silicon dioxide (Si:SiO₂) compared to potassium hydroxide (KOH) [1]. This superior selectivity enables the use of thinner, less expensive oxide mask layers and reduces undercutting, critical for high-fidelity pattern transfer in advanced semiconductor nodes.

Semiconductor Fabrication MEMS Micromachining Wet Etching

Aquatic Ecotoxicity vs. Longer-Chain Analogs

In the 24-hour Daphnia magna immobilization test, TMAH exhibits significantly lower acute toxicity compared to its longer alkyl-chain analogs tetraethylammonium hydroxide (TEAH) and tetrabutylammonium hydroxide (TBAH) [1]. The observed EC50 values indicate a clear trend of increasing toxicity with alkyl chain length, positioning TMAH as the environmentally preferable quaternary ammonium hydroxide for large-scale industrial processes where aqueous effluent is generated.

Environmental Toxicology Wastewater Management EHS Compliance

Low-Temperature Decomposition for Zeolite Template Removal

TMAH thermally decomposes at 130–140°C into gaseous products (trimethylamine, dimethyl ether, methanol, and water) [1]. This relatively low decomposition temperature enables complete template removal from synthesized zeolites via calcination at moderate temperatures, minimizing framework damage and preserving crystallinity. In contrast, longer-chain quaternary ammonium hydroxides such as TBAH require higher temperatures for complete combustion, increasing the risk of structural collapse in microporous materials.

Zeolite Synthesis Catalyst Manufacturing Structure-Directing Agent

Sub-ppb Metal Purity for Semiconductor Manufacturing

Electronic-grade TMAH achieves metal impurity specifications as low as ≤1 ppb for individual elements such as aluminum, barium, and boron . This contrasts with technical-grade TMAH, which typically contains metal impurities in the ppm range (e.g., Na⁺, K⁺ ≤1 ppm) [1]. The presence of mobile metal ions (particularly Na⁺ and K⁺) is known to degrade gate oxide integrity and shift threshold voltages in CMOS devices, making sub-ppb purity a non-negotiable requirement for front-end-of-line (FEOL) semiconductor processes.

Semiconductor Manufacturing High-Purity Chemicals Quality Control

Phase-Transfer Catalysis: Solubility Profile vs. TBAH

The solubility profile of TMAH is dominated by its high water solubility and minimal solubility in most organic solvents [1]. This contrasts sharply with tetrabutylammonium hydroxide (TBAH), which possesses substantial organic-phase solubility due to its lipophilic butyl chains. Consequently, TMAH is effective as a base for reactions conducted in homogeneous aqueous media or as a hydroxide source for methylation reactions (e.g., methyl esterification of fatty acids) [2], but it is poorly suited for classic liquid–liquid phase-transfer catalysis where the catalyst must shuttle between phases. TBAH is the preferred catalyst for such biphasic applications.

Phase-Transfer Catalysis Organic Synthesis Biphasic Reactions

TMAH Application Scenarios


Anisotropic Silicon Etching in MEMS and Semiconductor Back-End

TMAH is the etchant of choice when a high Si:SiO₂ selectivity (4000:1) is required to protect thin oxide mask layers during bulk silicon removal [1]. This is particularly critical in failure analysis and backside thinning of advanced semiconductor devices where undercutting must be minimized. The absence of alkali metal ions (Na⁺, K⁺) in TMAH also ensures compatibility with CMOS fabrication lines, preventing mobile ion contamination of gate oxides. In scenarios where aluminum metallization is present, TMAH etching conditions can be modified (e.g., via pH adjustment or silicate addition) to achieve aluminum passivation, a flexibility not afforded by KOH or NaOH [2].

Small-Pore Zeolite Synthesis as Structure-Directing Agent

The compact tetramethylammonium cation (TMA⁺) is an effective structure-directing agent (SDA) for synthesizing zeolites with small-pore or cage-like architectures, such as zeolite Omega and certain high-silica ZSM-5 variants [3]. Its small size enables templating of frameworks that cannot accommodate larger tetraalkylammonium cations (e.g., tetrapropylammonium for ZSM-5). Following hydrothermal synthesis, the SDA is removed via calcination; TMAH's low decomposition temperature (130–140°C) [4] allows for clean template removal at moderate temperatures, preserving the zeolite's microporous structure and avoiding the framework collapse that can accompany high-temperature burnout of longer-chain organic templates.

Methyl Esterification and Aqueous-Phase Organic Reactions

Due to its strong basicity and high aqueous solubility, TMAH is an effective reagent for methyl esterification of fatty acids and phospholipids for analytical derivatization (e.g., GC–MS sample preparation) [4]. Its minimal solubility in nonpolar organic solvents [5] confines the base to the aqueous phase in biphasic systems, which is advantageous for reactions requiring selective aqueous-phase activation without transferring the base into the organic product stream. This property simplifies product purification compared to phase-transfer catalysts like TBAH, which would partition into and contaminate the organic phase.

Electronic-Grade Photoresist Developer for Advanced Lithography

Electronic-grade TMAH with sub-ppb metal impurity levels is the standard developer for positive-tone photoresists in deep-UV and EUV lithography . The extremely low metal ion content (e.g., ≤1 ppb) prevents contamination of the underlying silicon and dielectric layers, which is essential for maintaining device reliability and yield in sub-10 nm technology nodes. Procurement of technical-grade TMAH for this application is not viable, as ppm-level sodium or potassium contamination will cause immediate and irreversible damage to semiconductor wafers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetramethylammonium hydroxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.